5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine 5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15898822
InChI: InChI=1S/C7H4BrClN2S2/c1-12-7-10-5(9)4-3(8)2-13-6(4)11-7/h2H,1H3
SMILES:
Molecular Formula: C7H4BrClN2S2
Molecular Weight: 295.6 g/mol

5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC15898822

Molecular Formula: C7H4BrClN2S2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine -

Specification

Molecular Formula C7H4BrClN2S2
Molecular Weight 295.6 g/mol
IUPAC Name 5-bromo-4-chloro-2-methylsulfanylthieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C7H4BrClN2S2/c1-12-7-10-5(9)4-3(8)2-13-6(4)11-7/h2H,1H3
Standard InChI Key FZOSVRHPZBYCNG-UHFFFAOYSA-N
Canonical SMILES CSC1=NC2=C(C(=CS2)Br)C(=N1)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Bromo-4-chloro-2-(methylthio)pyrimidine features a six-membered pyrimidine ring substituted at positions 2, 4, and 5 with methylthio, chlorine, and bromine groups, respectively. The molecular structure confers distinct electronic and steric properties, influencing its reactivity in nucleophilic substitution and oxidation reactions . The presence of halogens (Br, Cl) enhances electrophilic character, while the methylthio group (-SMe) contributes to lipophilicity, a trait critical for membrane permeability in drug candidates .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight239.52 g/molTCI America
CAS RN63810-78-6TCI America
Purity>98.0% (GC)TCI America
Melting Point45.0–49.0°CTCI America
Storage Conditions2–8°CBenchChem

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 5-bromo-4-chloro-2-(methylthio)pyrimidine typically involves nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with sodium methanethiolate (NaSMe) in anhydrous acetonitrile. The reaction proceeds at room temperature over 24 hours, followed by aqueous workup and recrystallization from hexane to yield the product . This method prioritizes regioselectivity, with the methylthio group preferentially substituting the chlorine at position 2 due to steric and electronic factors .

Industrial Production

Scaled-up synthesis employs continuous flow reactors to optimize yield and purity. Automated systems ensure precise control of reaction parameters (e.g., temperature, stoichiometry), reducing byproduct formation. Post-synthesis purification via fractional distillation or column chromatography achieves pharmaceutical-grade material .

Comparative Analysis with Related Pyrimidine Derivatives

Structural Analogues

  • 5-Bromo-2-chloro-4-(methylthio)pyrimidine: Positional isomerism alters electronic distribution, reducing reactivity in Suzuki-Miyaura couplings compared to the title compound .

  • 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine: Oxidation of the methylthio group to a sulfone enhances polarity, improving aqueous solubility but reducing blood-brain barrier penetration .

Reactivity and Functionalization

The chlorine and bromine atoms facilitate sequential functionalization via palladium-catalyzed cross-couplings, enabling diversification into libraries for high-throughput screening . For example, Buchwald-Hartwig amination at position 4 introduces arylamine groups, enhancing kinase inhibitory potency .

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